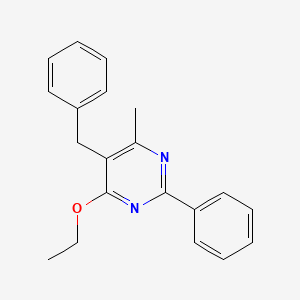
N-(4-acetylphenyl)-2-(1,3-benzothiazol-2-ylsulfanyl)propanamide
Descripción general
Descripción
N-(4-acetylphenyl)-2-(1,3-benzothiazol-2-ylsulfanyl)propanamide is an organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, an acetylphenyl group, and a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(1,3-benzothiazol-2-ylsulfanyl)propanamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Thioether Formation: The benzothiazole derivative is then reacted with a halogenated propanamide derivative in the presence of a base to form the thioether linkage.
Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-acetylphenyl)-2-(1,3-benzothiazol-2-ylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has been investigated as a potential therapeutic agent for various diseases.
Materials Science: Benzothiazole derivatives are known for their optical and electronic properties. This compound can be used in the development of organic semiconductors, light-emitting diodes, and photovoltaic devices.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-2-(1,3-benzothiazol-2-ylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and proteins involved in various biological processes. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. This modulation can result in the inhibition of cancer cell growth, reduction of inflammation, and antimicrobial effects.
Comparación Con Compuestos Similares
N-(4-acetylphenyl)-2-(1,3-benzothiazol-2-ylsulfanyl)propanamide can be compared with other benzothiazole derivatives to highlight its uniqueness:
N-(4-acetylphenyl)-2-(1,3-benzothiazol-2-ylthio)acetamide: This compound has a similar structure but with an acetamide group instead of a propanamide group. The difference in the amide group can lead to variations in biological activity and chemical reactivity.
2-(1,3-Benzothiazol-2-ylthio)benzoic acid: This compound has a benzoic acid moiety instead of an acetylphenyl group. The presence of the carboxylic acid group can significantly alter its chemical properties and applications.
N-(4-acetylphenyl)-2-(1,3-benzothiazol-2-ylthio)butanamide: This compound has a butanamide group instead of a propanamide group. The longer carbon chain can affect its solubility, stability, and biological activity.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-(1,3-benzothiazol-2-ylsulfanyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S2/c1-11(21)13-7-9-14(10-8-13)19-17(22)12(2)23-18-20-15-5-3-4-6-16(15)24-18/h3-10,12H,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBHDMFHPWYIRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Ethylpiperidin-1-yl)-[5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B4196006.png)
![N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B4196011.png)
![9-chloro-4-(4-fluorophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4196016.png)
![3-[(3,5-dimethyl-1-piperidinyl)carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one](/img/structure/B4196025.png)
![4-[5-amino-4-(2-methoxyphenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4196029.png)
![3-ethoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4196039.png)
![N-[(1-allyl-1H-benzimidazol-2-yl)methyl]butanamide](/img/structure/B4196055.png)
![N-({[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4196060.png)
![2-(3-benzoyl-1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4196062.png)

![N-(4-methoxy-2,5-dimethylphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4196077.png)
![N'-{[(4-chlorophenyl)thio]acetyl}-3-nitrobenzohydrazide](/img/structure/B4196087.png)
![2-[(5-CYCLOHEXYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE](/img/structure/B4196094.png)
![4-methoxy-N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B4196096.png)
